molecular formula C14H22BNO2S B6342172 2-(Cyclopentyl)thiazole-5-boronic acid pinacol ester CAS No. 2096335-20-3

2-(Cyclopentyl)thiazole-5-boronic acid pinacol ester

Cat. No.: B6342172
CAS No.: 2096335-20-3
M. Wt: 279.2 g/mol
InChI Key: GJUUKYCTSQKWEM-UHFFFAOYSA-N
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Description

2-(Cyclopentyl)thiazole-5-boronic acid pinacol ester is a boronic ester derivative that features a thiazole ring substituted with a cyclopentyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentyl)thiazole-5-boronic acid pinacol ester typically involves the reaction of a thiazole derivative with a boronic acid or boronic ester. One common method is the palladium-catalyzed cross-coupling reaction, where the thiazole derivative is reacted with a boronic ester in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopentyl)thiazole-5-boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(Cyclopentyl)thiazole-5-boronic acid pinacol ester in Suzuki–Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Uniqueness: 2-(Cyclopentyl)thiazole-5-boronic acid pinacol ester is unique due to the presence of the cyclopentyl group, which can influence its reactivity and the properties of the resulting products. This makes it a valuable compound for the synthesis of specific organic molecules that require this structural feature .

Properties

IUPAC Name

2-cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO2S/c1-13(2)14(3,4)18-15(17-13)11-9-16-12(19-11)10-7-5-6-8-10/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUUKYCTSQKWEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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